(3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one (3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Brand Name: Vulcanchem
CAS No.: 23709-41-3
VCID: VC0134344
InChI: InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1
SMILES: CC1(OC2C(OC(=O)C2(O1)C)CO)C
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol

(3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

CAS No.: 23709-41-3

Reference Standards

VCID: VC0134344

Molecular Formula: C9H14O5

Molecular Weight: 202.2 g/mol

(3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one - 23709-41-3

CAS No. 23709-41-3
Product Name (3Ar,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Molecular Formula C9H14O5
Molecular Weight 202.2 g/mol
IUPAC Name (3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Standard InChI InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1
Standard InChIKey JTORQZQZELCRKV-HCVRKRLWSA-N
Isomeric SMILES C[C@@]12[C@@H]([C@H](OC1=O)CO)OC(O2)(C)C
SMILES CC1(OC2C(OC(=O)C2(O1)C)CO)C
Canonical SMILES CC1(OC2C(OC(=O)C2(O1)C)CO)C
Synonyms 2-C-Methyl-2,3-O-(1-methylethylidene)-D-ribonic Acid γ-Lactone; 2,3-O-Isopropylidene-2-C-methyl-D-ribonic Acid γ-Lactone;
PubChem Compound 11019928
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator